![molecular formula C13H13BO2 B1612915 (3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 501944-56-5](/img/structure/B1612915.png)
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid
Descripción general
Descripción
(-3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, also known as 3MBA, is a boronic acid derivative of biphenyl. It is a colorless solid that is insoluble in water and has a melting point of 108-110°C. 3MBA is a versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry, and catalysis. 3MBA is a useful building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. It is also used in the synthesis of boron-containing compounds for biological and medical research.
Aplicaciones Científicas De Investigación
-
Synthesis of Borinic Acid Derivatives
- Field : Organic Chemistry
- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Methods : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Results : This has led to advances in the synthesis of diarylborinic acids and their four-coordinated analogs .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- Results : This has led to the development of novel detection methodologies .
-
Biomedical Applications
- Field : Biomedical Engineering
- Application : Boronic acid polymers have been used for various biomedical applications, including lipase inhibitors, human immunodeficiency virus (HIV) inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT agents .
- Methods : The methods of application vary depending on the specific application, but generally involve the use of boronic acid polymers in a biomedical context .
- Results : These applications have shown promising results in their respective fields .
-
Electrophoresis of Glycated Molecules
-
Preparation of Catalysts
- Field : Industrial Chemistry
- Application : Boronic acids have been used to prepare bis (aminotropone) titanium (Ti) catalysts for ethylene polymerizations .
- Methods : The methods involve the use of boronic acids in the preparation of catalysts .
- Results : This has led to the development of effective catalysts for ethylene polymerizations .
Safety And Hazards
“(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” is considered hazardous. It may damage fertility and the unborn child. Proper safety precautions should be followed when handling this compound .
Future Directions
Future research could explore the application of “(3’-Methyl-[1,1’-biphenyl]-4-yl)boronic acid” in the development of novel pharmaceuticals, agrochemicals, and materials. Additionally, investigating its reactivity in other coupling reactions and exploring its potential as a building block for organic synthesis would be valuable .
Propiedades
IUPAC Name |
[4-(3-methylphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-3-2-4-12(9-10)11-5-7-13(8-6-11)14(15)16/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZTBOWJCUUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629650 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid | |
CAS RN |
501944-56-5 | |
| Record name | (3'-Methyl[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



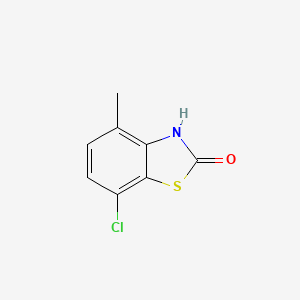
![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)
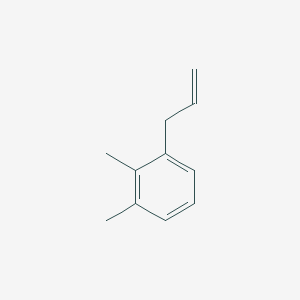
![Methyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1612837.png)
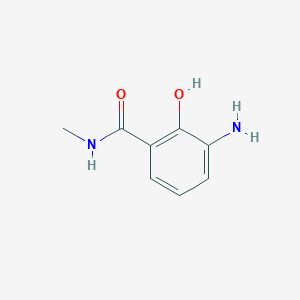

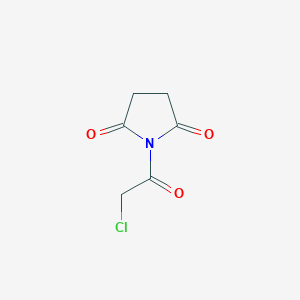
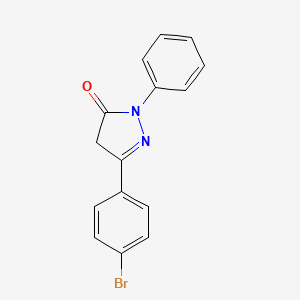
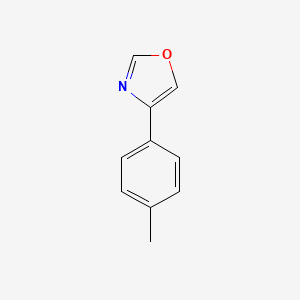
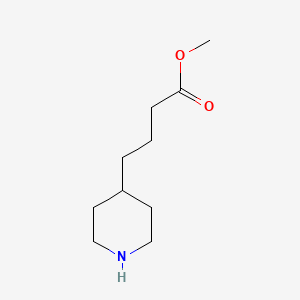
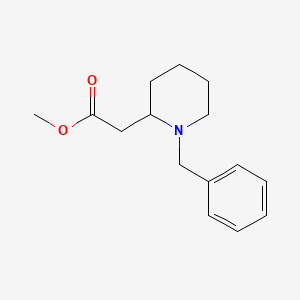
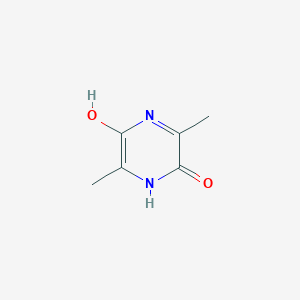
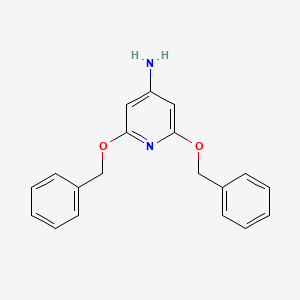
![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)